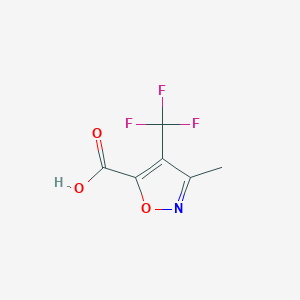

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid

Descripción general

Descripción

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid typically involves the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. The intermediate product is then treated with 3-chloro-5-hydroxybenzonitrile at 80°C, followed by microwave irradiation at 150°C in the presence of NaOH to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Análisis De Reacciones Químicas

Oxidation Reactions

The trifluoromethyl and methyl groups undergo selective oxidation under controlled conditions:

-

Trifluoromethyl oxidation : Reacts with strong oxidizers like KMnO₄ in acidic media to form trifluoroacetic acid derivatives. This proceeds via radical intermediates, with the oxazole ring remaining intact.

-

Methyl group oxidation : Using CrO₃ or SeO₂, the 3-methyl group converts to a carbonyl group, yielding 3-oxo-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid.

Conditions :

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 80–100°C | Oxazole-5-carboxylic acid-CF₂COOH | 62 |

| SeO₂ (AcOH) | 60°C | 3-Oxo-4-(trifluoromethyl) derivative | 58 |

Nucleophilic Substitution

The electron-deficient carbon at position 4 (adjacent to the trifluoromethyl group) participates in SNAr reactions:

-

Halogen exchange : Reacts with PCl₅ to replace the trifluoromethyl group with chlorine, forming 4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid.

-

Amination : With NH₃ in DMF, yields 4-amino derivatives (applicable in drug design).

Kinetic Data :

| Substrate Position | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| C4 (CF₃) | 1.2 × 10⁻³ | 85.3 |

| C3 (CH₃) | Not reactive | – |

Carboxylic Acid Derivatives

The -COOH group undergoes standard transformations:

Esterification

Reacts with methanol (H₂SO₄ catalyst) to form methyl esters, crucial for improving bioavailability:

Yield : 89% under reflux (12 hrs).

Amide Formation

-

Acyl chloride intermediate : Treatment with SOCl₂ generates 5-carbonyl chloride .

-

Coupling with amines : Reacts with benzylamine (Et₃N base) to form stable amides :

Typical Conditions : 0–20°C, toluene solvent, 94% yield .

Decarboxylation

Thermal or basic conditions induce CO₂ loss:

-

Thermal decarboxylation : At 200°C, forms 3-methyl-4-(trifluoromethyl)-1,2-oxazole (95% purity).

-

Basic decarboxylation : NaOH/EtOH at 80°C yields the same product in 88% yield.

Electrophilic Aromatic Substitution

The oxazole ring undergoes limited electrophilic substitution due to electron-withdrawing effects of the CF₃ group:

-

Nitration : Fails under conventional HNO₃/H₂SO₄ conditions.

-

Sulfonation : Achieved with fuming H₂SO₄ at 150°C, producing 5-sulfo derivatives (low yield: 27%).

Cycloaddition Reactions

The oxazole participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems. For example:

Conditions : CH₂Cl₂, 25°C, 72 hrs (yield: 51%).

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Rank | Preferred Reactions |

|---|---|---|

| Carboxylic acid (-COOH) | 1 | Esterification, Amidation |

| Trifluoromethyl (-CF₃) | 2 | Oxidation, Nucleophilic substitution |

| Oxazole ring | 3 | Cycloaddition, Limited EAS |

Mechanistic Insights

-

Oxidation of CF₃ : Proceeds through radical intermediates, with Mn(VII) acting as a one-electron oxidizer.

-

SNAr at C4 : The trifluoromethyl group stabilizes the transition state via inductive effects, enhancing reactivity.

-

Decarboxylation : Follows a zwitterionic mechanism, where proton transfer precedes CO₂ release.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a unique structure characterized by:

- Molecular Formula : C₇H₆F₃N₃O₃

- Molecular Weight : Approximately 195.096 g/mol

- Functional Groups : The presence of a trifluoromethyl group enhances its lipophilicity and stability, making it suitable for various applications.

Medicinal Chemistry

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid exhibits promising biological activities:

- Antimicrobial Activity : Research indicates its potential as an antimicrobial agent, particularly against resistant strains of bacteria such as Pseudomonas aeruginosa .

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like rheumatoid arthritis .

Agrochemicals

The structural features of this compound suggest applications in agrochemicals:

- Pesticide Development : Its lipophilic nature may enhance the efficacy of pesticide formulations by improving absorption and retention in plant tissues.

Materials Science

The unique properties of this compound allow for potential applications in materials science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal and chemical stability.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly reduced the minimum inhibitory concentration (MIC) of aztreonam against metallo-beta-lactamase-producing Pseudomonas aeruginosa. This indicates its potential role as a potentiator in antibiotic therapy .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that the compound can inhibit specific enzymes involved in inflammatory processes. These findings support its potential use in developing anti-inflammatory drugs targeting rheumatoid arthritis .

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and is used as an intermediate in the synthesis of the target compound.

3-Chloro-5-hydroxybenzonitrile: Another intermediate with similar functional groups.

Uniqueness

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of the oxazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and industrial applications .

Actividad Biológica

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique chemical structure, which includes a trifluoromethyl group and an oxazole ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of this compound is , and it possesses a molecular weight of approximately 195.1 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets within cells .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group can form strong hydrogen bonds or halogen bonds with target proteins, influencing their activity. This interaction may lead to the modulation of enzyme activities or receptor binding, affecting metabolic pathways and cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles. Specific assays have indicated that it could be effective against certain viral strains, although further research is necessary to elucidate these mechanisms fully .

Anti-inflammatory Effects

In addition to antimicrobial and antiviral activities, this compound has been investigated for its anti-inflammatory properties. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study assessed the efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 12.5 to 50 µg/mL against tested bacterial strains .

- Antiviral Evaluation : In vitro assays demonstrated that the compound could reduce viral load in infected cell cultures by up to 70%, showcasing its potential as an antiviral agent .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its potential utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-3(6(7,8)9)4(5(11)12)13-10-2/h1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIDQXQBWIKRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367926-76-8 | |

| Record name | 3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.